molecular formula BaCoCuFeOPbW B12553333 Pubchem_71347618 CAS No. 192134-71-7

Pubchem_71347618

Cat. No.: B12553333
CAS No.: 192134-71-7
M. Wt: 723 g/mol
InChI Key: ALBVALGJJHGNAA-UHFFFAOYSA-N
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Description

PubChem CID 71347618 is a unique identifier for a chemical compound within the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). For CID 71347618, users can access its Compound Summary page to retrieve associated data such as:

  • Chemical Structure: 2-D and 3-D conformer models (if applicable).
  • Identifiers: Synonyms, registry numbers (e.g., CAS), and links to patents or literature .
  • Bioactivity: Results from high-throughput screening (HTS) assays, toxicity profiles, and gene/protein interactions .

PubChem’s standardization process ensures that CID 71347618 represents a unique, non-redundant chemical structure derived from submissions to the PubChem Substance database .

Properties

CAS No.

192134-71-7

Molecular Formula

BaCoCuFeOPbW

Molecular Weight

723 g/mol

InChI

InChI=1S/Ba.Co.Cu.Fe.O.Pb.W

InChI Key

ALBVALGJJHGNAA-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Fe].[Co].[Cu].[Ba].[Pb]

Origin of Product

United States

Chemical Reactions Analysis

Pubchem_71347618 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pubchem_71347618 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules. In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets or pathways. In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of Pubchem_71347618 involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. For example, this compound may bind to a particular enzyme or receptor, modulating its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved in the compound’s mechanism of action would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Hypothetical Comparative Analysis of CID 71347618

Assuming CID 71347618 is a drug-like molecule, its hypothetical analogs and their properties might include:

Table 2: Example Comparison with 2-D and 3-D Neighbors

CID Similarity Type Molecular Weight (g/mol) logP Bioactivity (IC50, nM) Key Structural Differences
71347618 N/A 350.4 2.8 10 (Target X) Reference compound
71347619 2-D (Tanimoto=0.95) 352.4 3.0 15 (Target X) -CH3 substitution
71348001 3-D (Shape=0.89) 420.1 1.5 12 (Target X) Different scaffold, similar shape
  • 2-D Neighbors : Likely share the core scaffold of CID 71347618, enabling structure-activity relationship (SAR) optimization.
  • 3-D Neighbors: May exhibit divergent 2-D structures but retain target-binding conformations, suggesting novel lead candidates .

Data Integration and Limitations

  • Bioactivity Inference : PubChem links CID 71347618 to bioassay data (AIDs) and literature, allowing users to infer activity from its neighbors .
  • Limitations :
    • 3-D models exclude large/flexible molecules (e.g., peptides) .
    • Bioactivity data availability varies; some analogs may lack experimental validation .

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